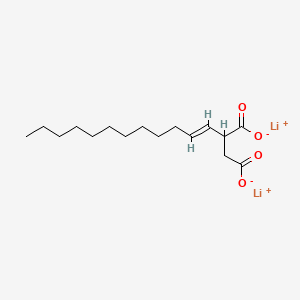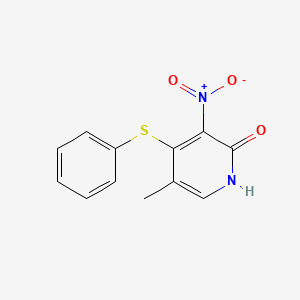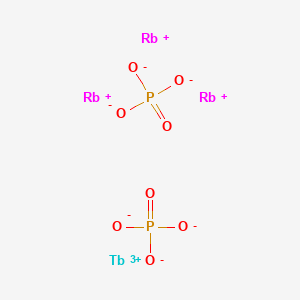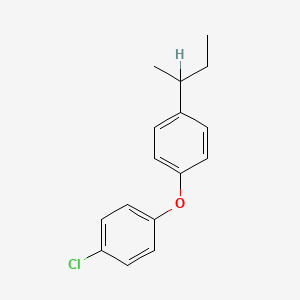
Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzène, 1-chloro-4-(4-(1-méthylpropyl)phénoxy)- est un composé organique de formule moléculaire C17H19ClO. Il s'agit d'un dérivé du benzène, caractérisé par la présence d'un atome de chlore et d'un groupe phénoxy substitué par un groupe 1-méthylpropyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du benzène, 1-chloro-4-(4-(1-méthylpropyl)phénoxy)- implique généralement la réaction du 1-chloro-4-nitrobenzène avec le 4-(1-méthylpropyl)phénol en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant approprié tel que le diméthylformamide (DMF) à des températures élevées. Le groupe nitro est ensuite réduit en amine, suivie d'une diazotation et d'un couplage subséquent avec le phénol pour donner le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le benzène, 1-chloro-4-(4-(1-méthylpropyl)phénoxy)- subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de chlore peut être substitué par des nucléophiles tels que des ions hydroxyde, conduisant à la formation de dérivés phénoliques.
Réactions d'oxydation : Le composé peut être oxydé pour former des quinones ou d'autres produits oxydés.
Réactions de réduction : La réduction du composé peut conduire à la formation d'amines ou d'autres dérivés réduits.
Réactifs et conditions courants
Substitution : Hydroxyde de sodium en milieu aqueux ou alcoolique.
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Gaz hydrogène en présence d'un catalyseur au palladium.
Principaux produits formés
Substitution : Dérivés phénoliques.
Oxydation : Quinones et autres produits oxydés.
Réduction : Amines et autres dérivés réduits.
Applications De Recherche Scientifique
Le benzène, 1-chloro-4-(4-(1-méthylpropyl)phénoxy)- a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Enquêté pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur du développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du benzène, 1-chloro-4-(4-(1-méthylpropyl)phénoxy)- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un électrophile, réagissant avec des sites nucléophiles sur les biomolécules. Cette interaction peut conduire à la formation de liaisons covalentes, modifiant la structure et la fonction des molécules cibles. Les voies impliquées peuvent inclure l'inhibition enzymatique, la liaison aux récepteurs et la perturbation des processus cellulaires .
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(4-(1-methylpropyl)phenoxy)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzène, 1-chloro-4-phénoxy-
- Benzène, 1-chloro-4-méthyl-
- Benzène, 1-chloro-4-(phényléthynyl)-
Unicité
Le benzène, 1-chloro-4-(4-(1-méthylpropyl)phénoxy)- est unique en raison de la présence du groupe 1-méthylpropyle sur la fraction phénoxyComparé à des composés similaires, il peut présenter des activités biologiques et des utilisations industrielles différentes .
Propriétés
Numéro CAS |
60142-04-3 |
|---|---|
Formule moléculaire |
C16H17ClO |
Poids moléculaire |
260.76 g/mol |
Nom IUPAC |
1-butan-2-yl-4-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C16H17ClO/c1-3-12(2)13-4-8-15(9-5-13)18-16-10-6-14(17)7-11-16/h4-12H,3H2,1-2H3 |
Clé InChI |
WOYJZSSFGUFQLX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


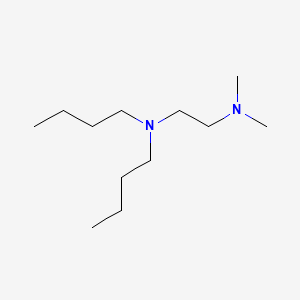
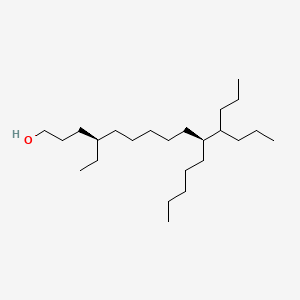

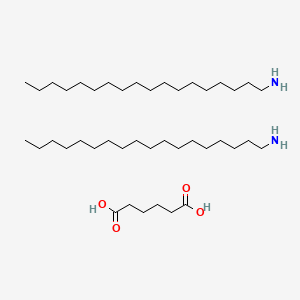
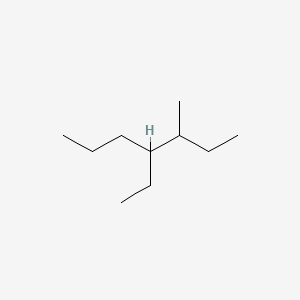

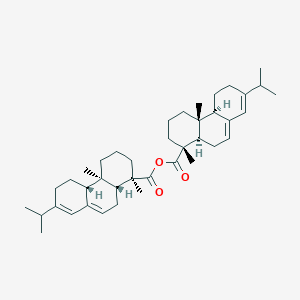
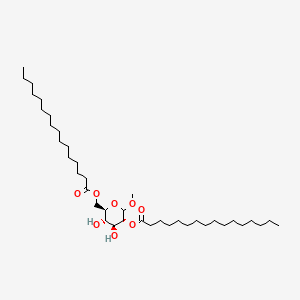
![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
